molecular formula C22H16ClNO3 B12017091 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone CAS No. 618443-86-0

1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone

Cat. No.: B12017091
CAS No.: 618443-86-0
M. Wt: 377.8 g/mol
InChI Key: HWFFKRFKFPGWSX-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[1,2-a]quinoline core, which is fused with a benzoyl group and a methoxy substituent. This unique arrangement imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]quinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride as the acylating agent.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, typically using methanol in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core structure and exhibit similar chemical and biological properties.

    Benzoyl-Substituted Compounds: Compounds with benzoyl groups often have similar reactivity and applications.

    Methoxy-Substituted Compounds: The presence of a methoxy group can influence the compound’s solubility and reactivity.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

618443-86-0

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

1-[1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl]ethanone

InChI

InChI=1S/C22H16ClNO3/c1-13(25)18-12-21(22(26)14-3-6-16(23)7-4-14)24-19-10-8-17(27-2)11-15(19)5-9-20(18)24/h3-12H,1-2H3

InChI Key

HWFFKRFKFPGWSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)OC

Origin of Product

United States

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